5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole
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Description
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Structural Analysis
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole has been studied for its molecular structure and potential biological activity. The crystal structure of related tetrazole derivatives was determined by X-ray crystallography, which helped in understanding the orientation and interaction of molecules inside the active site of enzymes like cyclooxygenase-2, suggesting potential as COX-2 inhibitors (Al-Hourani et al., 2015). Additionally, molecular docking and quantum chemical calculations have been utilized to explore the molecular structure and spectroscopic data of related compounds, indicating the potential for biological effects based on molecular docking results (Viji et al., 2020).
Synthesis and Chemical Analysis
The compound and its derivatives have been synthesized and analyzed for their chemical structure and properties. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester was reported, highlighting the regiospecific nature of the synthesis and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
Biological Activity Studies
Research into the biological activities of derivatives of this compound has shown promising results in areas such as herbicidal and insecticidal activities. A series of novel N-phenylpyrazolyl aryl methanones derivatives, including those with the arylsulfonyl group, were synthesized and exhibited favorable biological activities (Wang et al., 2015). Additionally, antimicrobial and anticancer activity studies on related molecules underscored their potential in medical applications, as evidenced by spectral and quantum chemical analysis, alongside molecular docking studies to assess biological functions (Viji et al., 2020).
Corrosion Inhibition
Research into the corrosion inhibition performance of pyranopyrazole derivatives, including those related to this compound, has been conducted. These studies suggest that such compounds can serve as effective inhibitors for mild steel corrosion in acidic solutions, backed by gravimetric, electrochemical, and DFT studies, revealing the mechanisms behind their high efficiency and the nature of their interaction with metal surfaces (Yadav et al., 2016).
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-28-19-13-11-18(12-14-19)25-22(16-7-9-17(23)10-8-16)21(15-24-25)29(26,27)20-5-3-2-4-6-20/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTFPDPMGVDHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.